Tetrabenazine
Description
Structure
3D Structure
Properties
IUPAC Name |
9,10-dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16H,5-7,10-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKJIEFSOBYUXJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501127442 | |
| Record name | 1,3,4,6,7,11b-Hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501127442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Tetrabenazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015592 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Sparingly soluble, Sparingly soluble in water, Soluble in ethanol, 3.61e-01 g/L | |
| Record name | Tetrabenazine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04844 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tetrabenazine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8412 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Tetrabenazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015592 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
Prisms from methanol | |
CAS No. |
718635-93-9, 58-46-8 | |
| Record name | 1,3,4,6,7,11b-Hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=718635-93-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrabenazine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04844 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | TETRABENAZINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172187 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | TETRABENAZINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169886 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3,4,6,7,11b-Hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501127442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrabenazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.348 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Tetrabenazine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8412 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Tetrabenazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015592 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
126-129 °C, Crystals. MP: 208-210 °C. Soluble in hot water; practically insoluble in acetone. UV max (alcohol): 230, 284 nm (epsilon 7780, 3820) /Tetrabenazine hydrochloride/, Bitter crystals. Sensitive to light. MP: 126-130 °C. Sparingly soluble in water, soluble in alcohol, practically insoluble in ether /Tetrabenazine methanesulfonate/, 128 °C | |
| Record name | Tetrabenazine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04844 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tetrabenazine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8412 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Tetrabenazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015592 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tetrabenazine involves multiple steps, starting from the precursor compound 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. The key steps include:
Alkylation: The precursor is alkylated using isobutyl bromide in the presence of a base to form 3-isobutyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline.
Oxidation: This intermediate is then oxidized to form 3-isobutyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-one.
Cyclization: The final step involves cyclization to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yielding reagents and catalysts, as well as efficient purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Synthetic Routes and Key Reactions
Tetrabenazine’s synthesis involves multi-step strategies to construct its benzoquinolizine skeleton:
Mannich Reaction and Photo-Oxidation (2015 Route)
-
Reaction sequence :
-
Key conditions :
-
Ruthenium-based photocatalyst.
-
Ambient temperature for cyclization.
-
Asymmetric Alkylation and Aza-Claisen Rearrangement
-
Pd-catalyzed asymmetric alkylation :
-
Grignard-mediated aza-Claisen rearrangement :
Final Reduction and Oxidation
-
LiAlH₄ reduction of amide 36 yields (+)-α-dihydrothis compound (α-HTBZ).
-
Ru-catalyzed oxidation converts α-HTBZ to (+)-tetrabenazine .
Metabolic Reactions
This compound is rapidly metabolized via hepatic enzymes, forming active and inactive derivatives:
Primary Metabolic Pathways
-
Key findings :
Deuteration and Kinetic Isotope Effects
Deuthis compound, a deuterated analog, modifies reaction kinetics:
-
Deuterium substitution : Six H atoms replaced with D at methoxy and isobutyl groups .
-
Metabolic impact :
Comparative Bioavailability
| Parameter | This compound | α-HTBZ | β-HTBZ |
|---|---|---|---|
| Oral bioavailability | 0.049 ± 0.032 | High | High |
| Protein binding (%) | 83–88 | 60–68 | 59–63 |
| Primary excretion route | Renal (75%) | Renal | Renal |
| T<sub>max</sub> (hours) | — | 1–1.5 | 1–1.5 |
Source: FDA pharmacokinetic studies .
Stereochemical Considerations
-
Synthesis of (+)-α-HTBZ :
Degradation and Stability
Scientific Research Applications
Background and Mechanism of Action
Tetrabenazine was first approved by the FDA for treating chorea associated with Huntington's disease in 2008. It functions by depleting monoamines—specifically serotonin, norepinephrine, and dopamine—through reversible inhibition of the vesicular monoamine transporter 2 (VMAT2) in the central nervous system (CNS) . This mechanism makes it effective for conditions characterized by excessive movement.
Therapeutic Applications
This compound has been studied for various hyperkinetic movement disorders, including:
- Huntington's Disease : TBZ is primarily indicated for chorea associated with Huntington's disease. Clinical trials have demonstrated significant reductions in chorea severity among treated patients compared to placebo .
- Dystonia : Studies suggest that TBZ can alleviate symptoms in patients with dystonia, a condition characterized by involuntary muscle contractions .
- Tics and Tourette Syndrome : TBZ has shown efficacy in reducing tic frequency and severity in individuals with Tourette syndrome .
- Akathisia : The drug has been utilized to manage akathisia, a condition marked by a feeling of inner restlessness and an uncontrollable need to be in constant motion .
Huntington's Disease Study
A pivotal study conducted by the Huntington Study Group involved 84 subjects diagnosed with Huntington's disease. Participants received either TBZ or a placebo over 12 weeks. Results indicated that 69% of subjects on TBZ experienced significant improvement in chorea severity, compared to only 20% in the placebo group .
Dystonia Management
In a clinical trial involving patients with various forms of dystonia, this compound demonstrated a notable improvement in movement control. Patients reported decreased severity of dystonic episodes, highlighting its potential as a treatment option for this challenging condition .
Adverse Effects and Considerations
While this compound is effective, it is associated with several adverse effects, including:
- Extrapyramidal Symptoms : Patients may experience parkinsonism or akathisia as side effects of TBZ treatment .
- Depression and Suicidality : There are reports linking TBZ use to increased risk of depression and suicidal thoughts, necessitating careful monitoring .
- Drug Interactions : TBZ is metabolized by cytochrome P450 2D6; thus, interactions with other medications affecting this pathway can alter its efficacy and safety profile .
Comparative Efficacy of this compound Derivatives
Recent developments have led to the synthesis of derivatives like deuthis compound and valbenazine. These alternatives aim to reduce side effects while maintaining therapeutic efficacy. Valbenazine, for instance, has been approved for tardive dyskinesia and offers a longer half-life than TBZ, allowing for once-daily dosing .
| Compound | Indication | Half-Life | Dosing Frequency | Notes |
|---|---|---|---|---|
| This compound | Chorea (Huntington's Disease) | ~10 hours | Multiple doses | Risk of extrapyramidal symptoms |
| Deuthis compound | Chorea (Huntington's Disease) | ~15 hours | Once daily | Fewer peak dose side effects |
| Valbenazine | Tardive Dyskinesia | ~20 hours | Once daily | Approved by FDA; longer duration |
Mechanism of Action
Tetrabenazine exerts its effects by inhibiting the vesicular monoamine transporter type 2 (VMAT2). This inhibition prevents the uptake of monoamines such as dopamine, serotonin, norepinephrine, and histamine into synaptic vesicles, leading to their depletion in nerve terminals. The reduction in monoamine levels results in decreased neurotransmission and alleviation of hyperkinetic movements .
Comparison with Similar Compounds
Deutetrabenazine (DEU)
Deuthis compound, a deuterated analog of TBZ, replaces hydrogen atoms with deuterium at key metabolic sites, slowing hepatic metabolism and prolonging the half-life of active metabolites (α- and β-HTBZ) .
Pharmacokinetic Differences
| Parameter | This compound | Deuthis compound |
|---|---|---|
| Half-life (t₁/₂) | ~5 hours | ~9–10 hours |
| Cₘₐₓ (peak concentration) | High fluctuations | ~36% lower β-HTBZ |
| AUC (exposure) | Baseline | Doubled |
| Dosing Frequency | 3× daily | 1–2× daily |
| Key Metabolic Enzyme | CYP2D6 | CYP2D6 (attenuated) |
Deuteration reduces Cₘₐₓ variability, enabling lower daily doses (e.g., 24–48 mg DEU vs. 50–100 mg TBZ) while maintaining efficacy .
Clinical Implications
DEU’s stable pharmacokinetics improve adherence and reduce AE-related discontinuations in real-world studies .
Reserpine
Reserpine, an older VMAT2 inhibitor, irreversibly depletes monoamines. Compared to TBZ:
- Pharmacokinetics : Longer half-life (~33 hours), leading to prolonged side effects (e.g., hypotension, depression) .
- Efficacy: Less selective for VMAT2, resulting in broader autonomic effects (e.g., miosis, salivation) .
- Safety : Higher risk of severe depression and tardive dyskinesia, making TBZ preferable .
Valbenazine
Valbenazine, a TBZ metabolite derivative, is approved for tardive dyskinesia. Key differences:
Biological Activity
Tetrabenazine (TBZ) is a well-studied compound primarily used in the treatment of hyperkinetic movement disorders, notably chorea associated with Huntington's disease. Its biological activity is largely attributed to its role as a vesicular monoamine transporter (VMAT) inhibitor, specifically targeting VMAT2.
This compound acts as a reversible inhibitor of the vesicular monoamine transporter type 2 (VMAT2), which is crucial for the packaging of neurotransmitters into vesicles within presynaptic neurons. This action leads to a depletion of monoamines, particularly dopamine, serotonin, and norepinephrine, from the synaptic cleft. The selectivity of TBZ for VMAT2 over VMAT1 is significant, with reported IC50 values of 0.3 μM and 3.4 μM, respectively .
Key Findings:
- Dopamine Depletion: TBZ decreases dopamine levels by approximately 40% in the brain .
- Serotonin and Norepinephrine: It also reduces serotonin by 44% and norepinephrine by 41% .
- Behavioral Effects: In animal models, TBZ has been shown to influence motor control and behavior, including reductions in spontaneous locomotion and increased cFos expression in brain regions such as the thalamus and hippocampus .
Huntington's Disease
This compound has been extensively evaluated in clinical settings for its efficacy in managing chorea associated with Huntington's disease. Multiple studies have demonstrated its effectiveness:
- A double-blind study revealed that TBZ significantly reduced chorea severity on the Unified Huntington Disease Rating Scale (UHDRS), with a mean reduction of 23.5% compared to placebo .
- In long-term studies, up to 86% of patients with severe chorea showed marked or very good responses to TBZ treatment .
Other Movement Disorders
TBZ has also been reported to be effective in treating various hyperkinetic movement disorders:
- A crossover trial involving patients with tardive dyskinesia and dystonias showed improvement across all evaluated conditions, with notable efficacy in Meige disease and other forms of dystonia .
- Side effects were generally mild and included drowsiness, insomnia, and parkinsonian features, often resolving with continued treatment or dosage adjustments .
Long-Term Safety and Efficacy
A comprehensive review of patient data from 1979 to 2004 indicated that this compound was associated with long-term improvement in chorea symptoms without significant adverse effects. Of the patients treated for chorea:
- Moderate Chorea: 52% showed marked response.
- Severe/Disabling Chorea: 68% exhibited similar responses .
Summary of Research Findings
| Study Type | Population | Key Findings |
|---|---|---|
| Double-blind trial | Huntington's disease patients | 23.5% reduction in UHDRS scores; rapid onset |
| Crossover trial | Various hyperkinetic disorders | Improvement in all evaluated conditions |
| Long-term follow-up | Patients treated from 1979 | Long-term safety; high response rates |
Q & A
Q. What validated analytical methods are recommended for quantifying Tetrabenazine in pharmaceutical formulations?
Reverse-phase high-performance liquid chromatography (RP-HPLC) is widely validated for quantifying this compound due to its precision, sensitivity, and stability-indicating properties. A typical protocol involves isocratic elution with a C18 column, UV detection at 280 nm, and mobile phases like methanol-phosphate buffer. This method avoids interference from degradation products or excipients, making it suitable for quality control .
Q. How does CYP2D6 genotype influence this compound pharmacokinetics and dosing in clinical studies?
this compound is metabolized by CYP2D6 into active metabolites, with dosing adjustments required for poor or ultrarapid metabolizers. Poor metabolizers (PMs) may experience prolonged drug effects at lower doses, while ultrarapid metabolizers (UMs) require higher doses and longer titration periods. Genotyping patients prior to dose escalation is critical to minimize adverse events (AEs) like sedation or depression. Retrospective analyses show UM patients needed ~8 weeks for optimal titration vs. 3–4 weeks for extensive metabolizers .
Q. What structural mechanisms underpin this compound’s inhibition of vesicular monoamine transporter 2 (VMAT2)?
Cryo-EM studies reveal this compound binds VMAT2’s central binding pocket, stabilizing the transporter in an inward-facing conformation. Key interactions include hydrogen bonding with Asp33 and hydrophobic contacts with residues like Tyr434. Molecular dynamics simulations further suggest this compound’s selectivity over analogs arises from steric hindrance and binding affinity differences .
Advanced Research Questions
Q. How can researchers resolve contradictions between real-world dosing patterns and clinical trial protocols for this compound?
Real-world data indicate suboptimal dosing (≤50 mg/day) in >73% of Huntington’s disease (HD) patients, contrasting with clinical trial averages (75 mg/day). To address this, longitudinal studies should integrate CYP2D6 genotyping, AE monitoring (e.g., depression), and patient-reported outcomes. Mixed-methods designs combining claims data with qualitative surveys can clarify whether low dosing stems from tolerability concerns or insufficient clinician familiarity .
Q. What methodological strategies improve the detection of this compound’s off-target effects in neuropsychiatric research?
Spectrofluorimetric derivatization with UV exposure in alkaline conditions enhances sensitivity for detecting this compound metabolites. Pairing this with LC-MS/MS allows quantification of low-abundance species. For preclinical studies, in vivo microdialysis in rodent models can monitor dopamine and serotonin depletion dynamics, linking pharmacokinetics to behavioral outcomes .
Q. How can computational and experimental approaches be combined to optimize this compound analogs?
Structure-activity relationship (SAR) models based on cryo-EM data can predict analogs with improved VMAT2 affinity. For example, substituting the isobutyl group or modifying methoxy positions may enhance selectivity. Experimental validation via radioligand binding assays (e.g., using [³H]-TBZ) and in vivo efficacy testing in hyperkinetic animal models can prioritize candidates .
Q. What are the limitations of current retrospective studies on this compound’s safety profile, and how can they be mitigated?
Retrospective analyses often conflate HD-related comorbidities (e.g., depression) with drug-induced AEs. Prospective registries with standardized AE attribution criteria (e.g., WHO-UMC causality assessment) and CYP2D6 stratification are needed. Additionally, leveraging FDA Adverse Event Reporting System (FAERS) data with disproportionality analysis (e.g., reporting odds ratios) can isolate this compound-specific signals, such as suicide risk .
Q. What experimental designs are recommended for comparative studies of this compound and deuterated analogs like Deuthis compound?
Double-blind, crossover trials with pharmacokinetic (PK) sampling (e.g., AUC, half-life) and validated movement disorder scales (e.g., UHDRS) can quantify deuterium’s impact on metabolic stability. Pharmacodynamic endpoints like dopamine receptor occupancy via PET imaging (e.g., [¹¹C]raclopride) may further differentiate efficacy profiles .
Methodological Considerations for Data Contradictions
- Dose-response discordance: Use meta-regression to assess whether variability stems from population heterogeneity (e.g., CYP2D6 status) or measurement tools (e.g., clinician-rated vs. patient-reported scales) .
- Conflicting safety data: Apply Bradford Hill criteria (e.g., temporality, biological plausibility) to distinguish causal AEs from confounding factors in observational studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
